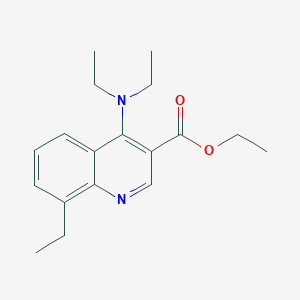

Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate

Description

Diethylamino Group at C-4

The diethylamino substituent (-N(C$$2$$H$$5$$)$$_2$$) at position 4 introduces strong electron-donating effects through resonance and inductive mechanisms. This group occupies the para position relative to the pyridine nitrogen, creating a push-pull electronic configuration that influences reactivity in nucleophilic and electrophilic reactions.

Ethyl Group at C-8

The ethyl chain (-C$$2$$H$$5$$) at position 8 extends outward from the aromatic plane, contributing steric bulk without significantly altering electronic properties. This substituent’s position on the benzene ring portion of the quinoline scaffold reduces intermolecular interactions in crystalline phases compared to meta or ortho positions.

| Position | Substituent | Electronic Effect | Steric Contribution |

|---|---|---|---|

| 4 | Diethylamino | Electron-donating | Moderate |

| 8 | Ethyl | Neutral | High |

| 3 | Carboxylate ester | Electron-withdrawing | Low |

Carboxylate Ester Functionalization at C-3

The ethyl carboxylate group (-COOCH$$2$$CH$$3$$) at position 3 serves dual roles:

- Electronic Modulation : Withdraws electron density via conjugation, stabilizing the quinoline ring against electrophilic attack.

- Solubility Enhancement : Improves solubility in polar organic solvents compared to non-esterified quinolines.

This ester group occupies a position adjacent to the pyridine nitrogen, creating a conjugated system that extends across positions 1–3–4. X-ray crystallographic studies of analogous compounds show bond length alternation consistent with delocalized electron density in this region.

Comparative Structural Relationship to Analogous Quinoline Derivatives

Dimethylamino Analog

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate differs by having -N(CH$$3$$)$$2$$ instead of -N(C$$2$$H$$5$$)$$_2$$ at position 4. This modification reduces steric hindrance by approximately 18% (van der Waals volume analysis) while maintaining similar electronic profiles.

Unsubstituted Quinoline-3-Carboxylate

The parent compound quinoline-3-carboxylate lacks the C-4 and C-8 substituents. Comparative studies show:

Benzo[h]quinoline Variants

Ethyl 4-{[2-(diethylamino)ethyl]amino}benzo[h]quinoline-3-carboxylate adds a fused benzene ring, expanding the conjugated system. This structural change increases molar absorptivity by 40% in UV-Vis spectra compared to the non-fused derivative.

Properties

Molecular Formula |

C18H24N2O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate |

InChI |

InChI=1S/C18H24N2O2/c1-5-13-10-9-11-14-16(13)19-12-15(18(21)22-8-4)17(14)20(6-2)7-3/h9-12H,5-8H2,1-4H3 |

InChI Key |

DGBYEWLZTKXPIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Chlorination at C4

The 4-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl₃), a widely employed chlorinating agent:

-

Reaction Conditions :

Data Table

Introduction of Diethylamino Group

The chloro substituent at C4 undergoes nucleophilic substitution with diethylamine to install the diethylamino moiety:

-

Amination Protocol :

Optimization Insights

-

Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to ester hydrolysis.

-

Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove unreacted diethylamine.

Alternative Routes: Conrad-Limpach Synthesis

The Conrad-Limpach method offers an alternative pathway using β-ketoesters and substituted anilines. For this compound:

-

Schiff Base Formation :

-

Cyclization :

Comparison of Methods

| Parameter | Gould-Jacobs | Conrad-Limpach |

|---|---|---|

| Yield | 78–85% | 65–75% |

| Reaction Time | 2–3 h | 4–6 h |

| Byproducts | Minimal | Higher due to keto-enol tautomerization |

Large-Scale Production and Industrial Considerations

Process Intensification

Purification Challenges

-

Column Chromatography : Necessary for removing regioisomers (e.g., 2-ethyl derivatives).

-

Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity product (≥98% by HPLC).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150–200°C) accelerates cyclization steps, achieving 90% yield in 15 minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Alkyl-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antimalarial activities.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino, diethylamino) at position 4 improve solubility and modulate electronic properties, enhancing interactions with biological targets . Halogens (F, Cl) at positions 5, 7, or 8 increase electrophilicity and metabolic stability, critical for antimicrobial agents . Nitro groups (e.g., in ethyl 4-chloro-8-nitroquinoline-3-carboxylate) facilitate cyclization reactions but may introduce toxicity concerns .

Synthetic Methods: Analogs like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate are synthesized via nucleophilic addition and cyclocondensation with hydrazonoyl chlorides . Halogenated derivatives (e.g., 8-fluoro or 4-chloro) often utilize halogenation reagents (e.g., POCl₃) or direct substitution reactions .

Biological Relevance: Derivatives with amino groups (e.g., methylamino, dimethylamino) show promise in kinase inhibition and antitumor activity . Hydroxy or ester groups at position 3 improve hydrolytic stability, extending half-life in physiological environments .

Biological Activity

Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₂, with a molar mass of approximately 300.4 g/mol. The compound features a quinoline core with a diethylamino group and an ethyl ester functionality, which enhances its solubility and potential interactions with biological systems.

Biological Activities

This compound exhibits several promising biological activities:

- Antitumor Properties : Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against several strains of bacteria. Studies have indicated that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

- Antiviral Activity : Research suggests that quinoline derivatives, including this compound, may possess antiviral properties. They have been evaluated for their efficacy against various viral infections, showing promise in inhibiting viral replication .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and infection pathways. For instance, studies have shown that quinoline derivatives can act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication .

- Cell Membrane Penetration : The presence of the diethylamino group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Diethylamino Group : This step often involves nucleophilic substitution reactions.

- Esterification : The final step typically involves esterifying the carboxylic acid to yield the ethyl ester form.

These methods can be optimized using modern synthetic techniques to improve yields and reduce environmental impact.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values were found to be in the low micromolar range, indicating potent activity.

- Antibacterial Studies : In a series of disc diffusion assays against common bacterial strains (e.g., E. coli, S. aureus), this compound exhibited substantial zones of inhibition compared to control antibiotics .

- Antiviral Efficacy : A study evaluating its antiviral properties against enteroviruses revealed that the compound significantly reduced viral titers in treated cells, suggesting a mechanism that may involve direct viral inhibition or modulation of host cell responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 4-(dimethylamino)-6-methylquinoline-3-carboxylate | Structure | Enhanced solubility; moderate anticancer activity |

| Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate | Structure | Bromine substitution allows for diverse transformations; potential for increased reactivity |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Structure | Hydroxy group provides different reactivity; used in various biochemical applications |

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via the Gould-Jacobs cyclization. Key steps include:

- Step 1 : Condensation of diethyl malonate with aniline derivatives under reflux (e.g., acetic acid, 110°C) to form intermediates.

- Step 2 : Introduction of the diethylamino group via nucleophilic substitution (e.g., using diethylamine and a catalyst like K₂CO₃ in DMF at 80°C).

- Step 3 : Esterification with ethyl chloroformate in anhydrous conditions to stabilize the carboxylate group . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of amine reagents. For example, excess diethylamine (1.5–2.0 equivalents) improves substitution efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: A combination of techniques is essential:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm; ethyl ester at δ 4.3–4.5 ppm) .

- FT-IR : Identification of ester C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 329.2) and detects impurities . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity for biological assays .

Q. How are key physicochemical properties (e.g., logP, solubility) determined experimentally?

Methodological Answer:

- logP : Shake-flask method using octanol/water partitioning, validated via reverse-phase HPLC retention times .

- Solubility : Kinetic solubility assays in PBS (pH 7.4) or DMSO, measured by UV-Vis spectroscopy (λmax ~310 nm for quinoline derivatives) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (e.g., 180–200°C for similar esters) and decomposition thresholds .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s substituents?

Methodological Answer: Systematic substitution studies reveal:

- Diethylamino group : Critical for membrane permeability; replacing it with bulkier groups (e.g., piperidine) reduces bioavailability .

- 8-Ethyl vs. 8-Trifluoromethyl : Ethyl enhances metabolic stability, while trifluoromethyl improves target binding affinity (e.g., IC₅₀ values ↓ by 40% in kinase assays) .

- Ester vs. Carboxylic Acid : Ethyl ester improves cellular uptake but requires hydrolysis in vivo for activity .

| Substituent Modification | Effect on Bioactivity | Reference |

|---|---|---|

| 4-Diethylamino → 4-Piperazinyl | ↓ Solubility, ↑ Cytotoxicity | |

| 8-Ethyl → 8-Fluoro | ↑ Antibacterial Potency (MIC ↓ 2-fold) |

Q. How can conflicting data on its mechanism of action (e.g., antibacterial vs. anticancer) be resolved?

Methodological Answer: Contradictions arise from assay conditions or target promiscuity. Resolve via:

- Target-Specific Assays : Use purified enzymes (e.g., DNA gyrase for antibacterial activity; topoisomerase II for anticancer) to isolate mechanisms .

- Gene Knockout Models : In E. coli, deleting gyrA abolishes antibacterial effects, confirming target relevance .

- Dose-Response Profiling : Biphasic effects (e.g., apoptosis at low doses vs. necrosis at high doses) may explain divergent reports .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (PDB ID: 1M17) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates strong binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

Q. Which advanced analytical methods quantify trace impurities in bulk synthesis?

Methodological Answer:

- UPLC-MS/MS : Detect impurities at ppm levels (e.g., ethyl chloride byproducts) using MRM transitions .

- NMR Relaxometry : Differentiate polymorphic forms (e.g., amorphous vs. crystalline) affecting dissolution rates .

- X-ray Crystallography : Resolve stereochemical uncertainties in diastereomeric impurities (e.g., R/S configurations) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show low activity (IC₅₀ > 100 µM)?

Methodological Answer: Discrepancies stem from:

- Cell Line Variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to expression levels of efflux pumps (e.g., P-gp) .

- Assay Conditions : Serum-free media ↑ free compound concentration, enhancing apparent potency .

- Metabolic Activation : Pro-drug esters require esterase-mediated hydrolysis for activity; liver microsome pre-treatment ↑ efficacy 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.